GJ071 oxalate

Description

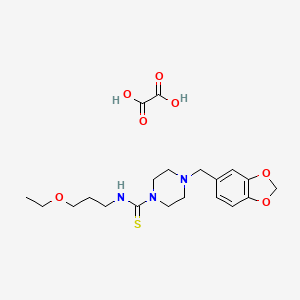

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H29N3O7S |

|---|---|

Molecular Weight |

455.5 g/mol |

IUPAC Name |

4-(1,3-benzodioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide;oxalic acid |

InChI |

InChI=1S/C18H27N3O3S.C2H2O4/c1-2-22-11-3-6-19-18(25)21-9-7-20(8-10-21)13-15-4-5-16-17(12-15)24-14-23-16;3-1(4)2(5)6/h4-5,12H,2-3,6-11,13-14H2,1H3,(H,19,25);(H,3,4)(H,5,6) |

InChI Key |

PDZXWGHVQFKHFX-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCCNC(=S)N1CCN(CC1)CC2=CC3=C(C=C2)OCO3.C(=O)(C(=O)O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

GJ-071; GJ071; GJ 071; GJ071 oxalate; |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of GJ071 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

GJ071 oxalate is a novel small molecule that has demonstrated significant potential in the field of genetic repair. Its primary mechanism of action lies in its ability to induce the read-through of premature termination codons (PTCs) or nonsense mutations within the Ataxia-Telangiectasia Mutated (ATM) gene. This read-through activity restores the production of a full-length, functional ATM protein, thereby rescuing the critical ATM kinase activity that is deficient in cells harboring these mutations. This guide provides a comprehensive overview of the molecular mechanism, preclinical data, and experimental methodologies associated with this compound.

Core Mechanism of Action: Nonsense Mutation Read-Through

This compound functions as a nonsense suppressor, a class of compounds that enable the translational machinery to bypass a premature stop codon (UAA, UAG, or UGA) in an mRNA sequence.[1] This process, known as translational read-through, results in the insertion of a near-cognate amino acid at the site of the nonsense mutation, allowing for the synthesis of a full-length polypeptide.[1] In the context of Ataxia-Telangiectasia (A-T), a genetic disorder caused by mutations in the ATM gene, this compound facilitates the production of a functional ATM protein, a crucial serine/threonine kinase involved in the DNA damage response.[2][3]

The restored ATM protein is capable of autophosphorylation at Serine 1981 (p-ATM Ser1981), a key indicator of its activation, and subsequently phosphorylating its downstream targets, such as SMC1 (Structural Maintenance of Chromosomes 1) at Serine 966 (p-SMC1 Ser966).[3] This reactivation of the ATM signaling cascade is the cornerstone of the therapeutic potential of this compound.

The workflow for the identification and validation of this compound's read-through activity is depicted below:

Reactivation of the ATM Signaling Pathway

The restoration of ATM kinase activity by this compound initiates a cascade of downstream signaling events crucial for maintaining genomic stability. Activated ATM plays a pivotal role in the DNA damage response (DDR) by phosphorylating a multitude of substrates involved in cell cycle checkpoint control, DNA repair, and apoptosis.

The signaling pathway reactivated by this compound-mediated ATM restoration is illustrated below:

Quantitative Preclinical Data

The efficacy of this compound has been quantified through a series of in vitro and cell-based assays. The data from the primary study by Du et al. (2013) is summarized below for clarity and comparison.

Table 1: In Vitro Read-Through Activity of this compound

| Assay | Mutation Type | Concentration (µM) | Read-Through Activity (Relative Light Units) |

| PTT-ELISA | TGA | 10 | ~15,000 |

| PTT-ELISA | TGA | 30 | ~25,000 |

Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.

Table 2: Cellular ATM Kinase Activity Restoration by this compound in A-T Patient Cells

| Cell Line (Mutation) | Treatment | ATM Autophosphorylation (p-ATM Ser1981) (% of Wild-Type) | SMC1 Phosphorylation (p-SMC1 Ser966) (% of Wild-Type) |

| AT153LA (TGA) | GJ071 (10 µM) | ~25% | ~20% |

| AT229LA (TAG) | GJ071 (10 µM) | ~20% | ~15% |

| AT187LA (TAA) | GJ071 (10 µM) | ~15% | ~10% |

Data estimated from graphical representations in Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.

Table 3: Functional Correction of Radiosensitivity by this compound

| Cell Line (Mutation) | Treatment | Radiation Dose (Gy) | Surviving Fraction (%) |

| A-T Fibroblasts | Untreated | 2 | <10% |

| A-T Fibroblasts | GJ071 (10 µM) | 2 | ~30% |

Data estimated from graphical representations in Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.

Detailed Experimental Protocols

Protein Truncation Test (PTT)-ELISA

This assay is a high-throughput method to screen for compounds that induce read-through of premature termination codons.

-

Plasmid Construction: A plasmid is engineered to contain a fragment of the ATM gene with a specific nonsense mutation. The coding sequence is flanked by N-terminal and C-terminal epitope tags (e.g., c-myc and V5).

-

In Vitro Transcription/Translation: A cell-free coupled transcription/translation system (e.g., rabbit reticulocyte lysate) is used to express the protein from the plasmid template. The reaction is performed in the presence and absence of the test compound (this compound).

-

ELISA:

-

The wells of a microtiter plate are coated with an antibody against the N-terminal tag (e.g., anti-c-myc).

-

The in vitro transcription/translation reaction mixture is added to the wells, allowing the translated protein to be captured.

-

The plate is washed to remove unbound components.

-

A horseradish peroxidase (HRP)-conjugated antibody against the C-terminal tag (e.g., anti-V5-HRP) is added. This antibody will only bind if a full-length protein has been synthesized.

-

After another wash step, a chemiluminescent substrate is added, and the light emission is measured using a luminometer. The intensity of the signal is proportional to the amount of read-through.

-

Flow Cytometry for ATM and SMC1 Phosphorylation

This method quantifies the level of activated ATM and its substrate SMC1 in individual cells.

-

Cell Culture and Treatment: A-T patient-derived lymphoblastoid cell lines are cultured and treated with this compound for a specified period (e.g., 4 days).

-

Induction of DNA Damage: To stimulate ATM kinase activity, cells are exposed to a DNA damaging agent, typically ionizing radiation (e.g., 2 Gy).

-

Cell Fixation and Permeabilization: Cells are harvested, fixed with a suitable fixative (e.g., 4% paraformaldehyde), and then permeabilized with a detergent (e.g., methanol or saponin) to allow antibodies to access intracellular proteins.

-

Antibody Staining: Cells are incubated with a primary antibody specific for the phosphorylated form of the protein of interest (e.g., anti-p-ATM Ser1981 or anti-p-SMC1 Ser966).

-

Secondary Antibody Staining: A fluorescently labeled secondary antibody that recognizes the primary antibody is added.

-

Flow Cytometry Analysis: The fluorescence intensity of individual cells is measured using a flow cytometer. An increase in fluorescence intensity in the treated cells compared to untreated controls indicates an increase in phosphorylation and thus, ATM kinase activity.

Colony Survival Assay for Radiosensitivity

This assay assesses the functional consequence of restored ATM activity by measuring the ability of cells to survive and proliferate after exposure to ionizing radiation.

-

Cell Culture and Treatment: A-T patient-derived fibroblasts are cultured and treated with this compound.

-

Irradiation: Cells are exposed to a specific dose of ionizing radiation.

-

Cell Plating: A known number of cells are plated onto culture dishes.

-

Colony Formation: The cells are incubated for a period of 10-14 days to allow for the formation of colonies, which are defined as clusters of at least 50 cells.

-

Staining and Counting: The colonies are fixed and stained (e.g., with crystal violet), and the number of colonies is counted.

-

Calculation of Surviving Fraction: The surviving fraction is calculated by dividing the number of colonies formed by the number of cells initially plated, normalized to the plating efficiency of untreated, non-irradiated cells. An increased surviving fraction in this compound-treated cells compared to untreated cells indicates a correction of the radiosensitive phenotype.

Conclusion

This compound represents a promising therapeutic strategy for genetic disorders caused by nonsense mutations, particularly Ataxia-Telangiectasia. Its well-defined mechanism of action, centered on the restoration of ATM kinase activity through translational read-through, is supported by robust preclinical data. The experimental protocols outlined in this guide provide a framework for the further investigation and development of this and similar compounds. Future in vivo studies will be critical to fully elucidate the therapeutic potential of this compound.

References

GJ071 Oxalate: A Technical Guide to a Novel Read-Through Agent for Nonsense Mutations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of GJ071 oxalate, a novel small molecule with the potential to treat genetic diseases caused by nonsense mutations. By promoting the read-through of premature termination codons (PTCs), this compound offers a promising therapeutic strategy for restoring the production of full-length, functional proteins. This document details the mechanism of action, quantitative efficacy, and relevant experimental protocols for researchers and drug development professionals in the field of genetic medicine.

Introduction to Nonsense Mutations and Read-Through Therapy

Nonsense mutations are single-nucleotide changes in the DNA sequence that introduce a premature termination codon (PTC) within the coding region of a gene. These mutations lead to the synthesis of truncated, non-functional, or rapidly degraded proteins, resulting in a wide range of genetic disorders. It is estimated that approximately 10% of all pathological mutations are nonsense mutations[1].

Read-through therapy is an emerging therapeutic approach that aims to suppress these PTCs, allowing the ribosome to "read through" the stop signal and synthesize a full-length protein[1]. Certain small molecules, known as read-through compounds, can induce this process, offering a potential treatment for a variety of genetic diseases.

This compound: A Promising Read-Through Compound

This compound is a novel, non-aminoglycoside small molecule identified for its ability to induce read-through of all three types of nonsense codons (UGA, UAG, and UAA)[1]. Its chemical name is 4-(benzo[d][2][3]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide oxalate. Preclinical studies have demonstrated its efficacy in restoring the expression of the Ataxia-Telangiectasia Mutated (ATM) protein in patient-derived cells carrying nonsense mutations in the ATM gene.

Mechanism of Action

This compound functions as a nonsense suppressor by inducing the ribosome to misinterpret a premature termination codon and instead insert a near-cognate aminoacyl-tRNA, allowing translation to continue to the natural stop codon. This results in the production of a full-length protein, which, if functional, can alleviate the disease phenotype. The "oxalate" component of the name refers to the salt form of the active compound and is not directly involved in its mechanism of action for read-through therapy.

Quantitative Data on this compound Efficacy

The following tables summarize the quantitative data from preclinical studies on this compound, demonstrating its efficacy in restoring ATM protein expression and kinase activity in lymphoblastoid cell lines derived from Ataxia-Telangiectasia (A-T) patients with different nonsense mutations.

| Cell Line | ATM Nonsense Mutation | This compound Concentration (µM) | ATM Protein Restoration (% of Normal) |

| AT228LA | 8281G>A (W2761X) - TGA | 10 | ~25% |

| AT250LA | 8977C>T (R2993X) - TGA | 10 | ~20% |

| GM03189 | 468C>G (Y156X) - TAG | 10 | ~15% |

| AT244LA | 7630del4 (frameshift) -> TAA | 10 | ~10% |

Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.

| Cell Line | ATM Nonsense Mutation | This compound Concentration (µM) | Restoration of ATM Kinase Activity (% of Normal) |

| AT228LA | 8281G>A (W2761X) - TGA | 10 | ~30% |

| AT250LA | 8977C>T (R2993X) - TGA | 10 | ~25% |

| GM03189 | 468C>G (Y156X) - TAG | 10 | ~20% |

| AT244LA | 7630del4 (frameshift) -> TAA | 10 | ~15% |

Data extracted from Du L, et al. Mol Ther. 2013 Sep;21(9):1653-60.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound.

Cell Culture

-

Cell Lines: Lymphoblastoid cell lines from A-T patients (e.g., AT228LA, AT250LA, GM03189, AT244LA) and a normal control cell line are used.

-

Culture Medium: Cells are maintained in RPMI 1640 medium supplemented with 15% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere with 5% CO2.

Read-Through Assay (Western Blotting)

-

Treatment: Cells are seeded at a density of 5 x 10^5 cells/ml and treated with varying concentrations of this compound (e.g., 0-20 µM) for 48 hours.

-

Cell Lysis: After treatment, cells are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein (e.g., 50 µg) are separated by SDS-PAGE on a 4-12% gradient gel and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody against the target protein (e.g., anti-ATM antibody) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Densitometry analysis is performed to quantify the intensity of the protein bands, and the results are normalized to a loading control (e.g., β-actin).

ATM Kinase Activity Assay

-

Immunoprecipitation: ATM protein is immunoprecipitated from cell lysates using an anti-ATM antibody conjugated to protein A/G beads.

-

Kinase Reaction: The immunoprecipitated ATM is incubated with a kinase reaction buffer containing a specific substrate (e.g., a p53-GST fusion protein) and ATP.

-

Detection of Phosphorylation: The phosphorylation of the substrate is detected by western blotting using a phospho-specific antibody (e.g., anti-phospho-p53 Ser15).

-

Quantification: The level of substrate phosphorylation is quantified and normalized to the amount of immunoprecipitated ATM protein.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of nonsense suppression by this compound and the experimental workflow for its evaluation.

Caption: Mechanism of this compound in suppressing premature termination codons.

Caption: Workflow for evaluating this compound efficacy.

Clinical Development

Currently, there is no publicly available information on clinical trials specifically investigating this compound. The compound remains in the preclinical stage of development.

Conclusion

This compound represents a promising new therapeutic agent for the treatment of genetic diseases caused by nonsense mutations. Its ability to induce read-through of all three types of premature termination codons and restore the production of a functional protein, as demonstrated in preclinical models of Ataxia-Telangiectasia, warrants further investigation and development. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to advance this and similar compounds towards clinical application.

References

- 1. A New Series of Small Molecular Weight Compounds Induce Read Through of All Three Types of Nonsense Mutations in the ATM Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Statistical Analysis of Readthrough Levels for Nonsense Mutations in Mammalian Cells Reveals a Major Determinant of Response to Gentamicin - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

Unveiling the Mechanism of ATM Kinase Activation by Novel Compound GJ071 Oxalate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for investigating the activation of the Ataxia-Telangiectasia Mutated (ATM) kinase by the novel compound GJ071 oxalate. ATM is a critical serine/threonine kinase that orchestrates the cellular response to DNA double-strand breaks (DSBs) and oxidative stress, playing a pivotal role in maintaining genomic integrity.[1][2][3] The discovery of new molecules that can modulate ATM activity holds significant therapeutic potential. This document outlines the key experimental protocols, data presentation strategies, and signaling pathway visualizations necessary to elucidate the mechanism of action of this compound on ATM kinase.

Introduction to ATM Kinase and Its Activation

The ATM protein kinase is a master regulator of the DNA damage response (DDR).[3] In its inactive state, ATM exists as a non-covalent dimer.[4] Upon cellular insults such as DNA double-strand breaks (DSBs) or oxidative stress, ATM is rapidly activated.

The canonical activation pathway is initiated by DSBs, where the Mre11-Rad50-Nbs1 (MRN) complex recruits ATM to the site of damage. This leads to ATM autophosphorylation at serine 1981, causing the dimer to dissociate into active monomers. These active ATM monomers then phosphorylate a multitude of downstream substrates to initiate cell cycle arrest, DNA repair, or apoptosis. Key substrates include p53, CHK2, BRCA1, and H2AX.

ATM can also be activated through an alternative, MRN-independent pathway triggered by oxidative stress, which induces the formation of disulfide-linked ATM dimers. Given the diverse mechanisms of ATM activation, it is crucial to employ a multi-faceted experimental approach to determine how a novel compound like this compound exerts its effects.

Experimental Investigation of this compound's Effect on ATM Kinase

This section details the experimental workflows to characterize the interaction between this compound and ATM kinase.

Initial Cytotoxicity and Cellular Viability Assessment

Prior to investigating the specific effects on ATM, it is essential to determine the cytotoxic profile of this compound to establish appropriate working concentrations for subsequent cell-based assays.

Table 1: Hypothetical Cytotoxicity Data for this compound

| Cell Line | Assay Type | Incubation Time (hours) | IC50 (µM) |

| U2OS | MTT | 24 | 50 |

| U2OS | MTT | 48 | 25 |

| A549 | MTS | 24 | 75 |

| A549 | MTS | 48 | 40 |

Experimental Protocol: MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 24 to 48 hours. Include a vehicle-only control.

-

MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Aspirate the media and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental Workflow for Initial Compound Screening

Caption: Workflow for evaluating a novel compound.

Assessment of ATM Kinase Activation

The direct impact of this compound on ATM activation can be measured through in vitro kinase assays and by detecting the phosphorylation of ATM and its downstream targets in cells.

Table 2: Hypothetical In Vitro ATM Kinase Assay Data

| Compound | Concentration (µM) | ATM Activity (Fold Change vs. Control) |

| Vehicle Control | - | 1.0 |

| This compound | 1 | 2.5 |

| This compound | 5 | 8.2 |

| This compound | 10 | 15.6 |

| KU-55933 (Inhibitor) | 10 | 0.1 |

Experimental Protocol: In Vitro ATM Kinase Assay

-

Reaction Setup: In a microplate, combine recombinant human ATM enzyme with a specific substrate (e.g., GST-p53) and ATP in a kinase buffer.

-

Compound Addition: Add varying concentrations of this compound or a known ATM inhibitor (e.g., KU-55933) to the wells.

-

Incubation: Incubate the plate at 30°C for 20-30 minutes to allow the kinase reaction to proceed.

-

Detection: Stop the reaction and detect the phosphorylated substrate. This can be done using a variety of methods, such as HTRF, ELISA, or by running the samples on an SDS-PAGE gel followed by western blotting with a phospho-specific antibody.

-

Data Analysis: Quantify the signal from the phosphorylated substrate and calculate the fold change in ATM activity relative to the vehicle control.

Cellular Analysis of ATM Pathway Activation

Western blotting is a crucial technique to confirm that this compound activates the ATM signaling pathway within a cellular context.

Table 3: Hypothetical Densitometry Analysis from Western Blots

| Treatment (1 hour) | pATM (Ser1981) / Total ATM | p-p53 (Ser15) / Total p53 | p-CHK2 (Thr68) / Total CHK2 |

| Vehicle Control | 1.0 | 1.0 | 1.0 |

| This compound (10 µM) | 7.8 | 6.5 | 5.9 |

| Etoposide (Positive Control) | 9.2 | 8.1 | 7.3 |

Experimental Protocol: Western Blotting for Phosphorylated Proteins

-

Cell Treatment and Lysis: Treat cells (e.g., U2OS) with this compound at a sub-IC50 concentration for a specified time. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-30 µg of protein per sample on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for pATM (Ser1981), total ATM, p-p53 (Ser15), total p53, p-CHK2 (Thr68), and total CHK2.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Add an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Perform densitometry analysis to quantify the levels of phosphorylated proteins relative to their total protein counterparts.

Visualizing the ATM Signaling Pathway

Understanding the broader context of ATM signaling is crucial for interpreting experimental results.

ATM Signaling Cascade

Caption: ATM signaling in response to cellular stress.

Conclusion and Future Directions

The methodologies and frameworks presented in this technical guide provide a robust starting point for the characterization of this compound's effect on ATM kinase. The initial data on cytotoxicity, followed by targeted in vitro and cellular assays, will elucidate whether this compound is a direct activator of ATM or acts through an upstream mechanism, such as inducing DNA damage or oxidative stress.

Future studies should aim to:

-

Determine if the activation is dependent on the MRN complex.

-

Utilize immunofluorescence to visualize the formation of pATM foci at sites of DNA damage.

-

Employ broader phosphoproteomics to identify other signaling pathways affected by this compound.

A thorough understanding of how this compound activates ATM will be critical for its potential development as a therapeutic agent, particularly in oncology, where the modulation of DNA damage response pathways is a key strategy.

References

- 1. The ATM-dependent DNA damage signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ATM serine/threonine kinase - Wikipedia [en.wikipedia.org]

- 3. Mechanisms of ATM Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The ATM protein kinase and cellular redox signaling: beyond the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

GJ071 Oxalate and Ataxia Telangiectasia: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ataxia Telangiectasia (A-T) is a rare, neurodegenerative, autosomal recessive disorder characterized by severe disability. It is caused by mutations in the Ataxia Telangiectasia Mutated (ATM) gene, which plays a crucial role in DNA repair and cell cycle control. A significant portion of A-T cases arise from nonsense mutations in the ATM gene, leading to the premature termination of protein synthesis and the absence of a functional ATM protein. This whitepaper provides a detailed technical overview of GJ071 oxalate, a novel small molecule identified for its potential to induce read-through of premature termination codons (PTCs) in the ATM gene, thereby restoring functional ATM protein and kinase activity. This document summarizes the foundational preclinical data, details the experimental protocols used in its initial characterization, and visualizes the underlying molecular pathways and experimental workflows.

Introduction to Ataxia Telangiectasia and the Role of the ATM Gene

Ataxia Telangiectasia is a complex genetic disorder with a wide range of symptoms, including progressive cerebellar ataxia, oculocutaneous telangiectasias, immunodeficiency, and a predisposition to cancer.[1][2] The disease is caused by mutations in the ATM gene, which encodes a large protein kinase that is a central regulator of the DNA damage response (DDR).[1] Specifically, the ATM protein is activated by DNA double-strand breaks (DSBs) and, in turn, phosphorylates a multitude of downstream substrates involved in cell cycle checkpoint activation, DNA repair, and apoptosis. The absence of a functional ATM protein leaves cells vulnerable to DNA damage, leading to the multisystemic clinical manifestations of A-T.

Nonsense mutations, which introduce a premature stop codon (TGA, TAG, or TAA) into the mRNA sequence, are a common cause of A-T. These mutations lead to the production of a truncated and non-functional ATM protein. The therapeutic strategy of "read-through" aims to utilize small molecules that can suppress the recognition of these premature stop codons by the ribosome, allowing for the incorporation of an amino acid and the synthesis of a full-length, and potentially functional, protein.

This compound: A Novel Read-Through Compound

This compound is a small molecule compound identified through high-throughput screening for its ability to induce the read-through of nonsense mutations.[3] It has been shown to restore ATM kinase activity in A-T patient-derived cells harboring homozygous TGA or TAG stop codons.[4]

Mechanism of Action

The proposed mechanism of action for this compound is the induction of ribosomal read-through at premature termination codons. By enabling the ribosome to bypass the nonsense mutation, a full-length ATM protein can be synthesized. The restoration of the full-length protein subsequently restores its critical kinase activity within the cell, thereby ameliorating the cellular phenotype of A-T.

Preclinical Data for this compound

The initial characterization of GJ071 was reported by Du et al. in 2013. The following tables summarize the key quantitative findings from this seminal study.

In Vitro Read-Through Activity of GJ071

| Compound | Target Mutation | Assay | Read-Through Activity (% of Wild-Type) |

| GJ071 | TGA | PTT-ELISA | > 6% at 10 µM |

Table 1: In vitro read-through activity of GJ071 as determined by a Protein Truncation Test-Enzyme-Linked Immunosorbent Assay (PTT-ELISA). The assay measures the production of full-length protein from a plasmid containing a nonsense mutation.

Restoration of ATM Kinase Activity in A-T Patient Cells

| Cell Line | ATM Mutation | Treatment | ATM S1981 Foci Formation (post 2-Gy IR) |

| AT187LA | TAA (homozygous) | GJ071 (10 µM) | Observed |

| AT229LA | TAG (homozygous) | GJ071 (10 µM) | Observed |

| L-3 | TGA (homozygous) | GJ071 (10 µM) | Observed |

Table 2: Restoration of ATM kinase activity in lymphoblastoid cell lines derived from A-T patients with different homozygous nonsense mutations. ATM activation was assessed by the formation of phosphorylated ATM (S1981) foci following ionizing radiation (IR).

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the initial characterization of GJ071.

High-Throughput Screening (HTS) for Read-Through Compounds

-

Assay Principle: A cell-free in vitro transcription/translation system (PTT) coupled with an enzyme-linked immunosorbent assay (ELISA) was used to screen a chemical library for compounds that could induce the production of a full-length protein from a DNA template containing a nonsense mutation.

-

Procedure:

-

A plasmid containing a portion of the ATM gene with a TGA nonsense mutation was used as the template for the PTT reaction.

-

The PTT reaction was performed in the presence of individual compounds from a chemical library.

-

The reaction products were captured on an ELISA plate.

-

The presence of the full-length protein was detected using an antibody specific to a C-terminal tag, which would only be present if read-through of the nonsense mutation occurred.

-

A colorimetric signal indicated a "hit."

-

Cell Culture

-

Cell Lines: Lymphoblastoid cell lines (LCLs) were established from A-T patients with confirmed homozygous nonsense mutations in the ATM gene (AT187LA - TAA, AT229LA - TAG, L-3 - TGA).

-

Culture Conditions: Cells were maintained in RPMI 1640 medium supplemented with 15% fetal bovine serum, L-glutamine, and penicillin/streptomycin at 37°C in a 5% CO2 incubator.

Immunofluorescence Staining for ATM Activation

-

Treatment: A-T LCLs were treated with GJ071 (10 µM) for 4 days.

-

Irradiation: Cells were irradiated with 2-Gy of ionizing radiation to induce DNA double-strand breaks.

-

Fixation and Permeabilization: Cells were fixed with 4% paraformaldehyde and permeabilized with 0.5% Triton X-100.

-

Staining: Cells were incubated with a primary antibody against the phosphorylated form of ATM (Serine 1981), a marker of ATM activation. This was followed by incubation with a fluorescently labeled secondary antibody.

-

Imaging: Cells were visualized using a fluorescence microscope to detect the formation of nuclear foci, indicating the presence of activated ATM.

Mandatory Visualizations

Signaling Pathway of ATM Activation and Downstream Effects

Caption: ATM Signaling Pathway in Response to DNA Damage.

Experimental Workflow for Screening and Validation of GJ071

Caption: Workflow for the discovery and validation of GJ071.

Logical Relationship of Nonsense Mutation to Functional Protein Restoration

Caption: Mechanism of GJ071 in restoring ATM protein function.

Future Directions and Conclusion

The discovery of this compound represents a significant step forward in the potential development of therapies for Ataxia Telangiectasia caused by nonsense mutations. The initial preclinical data are promising, demonstrating the compound's ability to induce read-through and restore ATM kinase activity in patient-derived cells. However, it is crucial to note that the publicly available data on this compound is limited to this initial in vitro characterization.

Further research is imperative to understand the full therapeutic potential of this compound. This includes:

-

In vivo efficacy studies: Testing the compound in animal models of A-T to assess its ability to rescue the neurological and other systemic phenotypes of the disease.

-

Pharmacokinetic and pharmacodynamic studies: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, as well as its dose-response relationship in a whole-organism context.

-

Toxicology and safety studies: A thorough evaluation of the potential off-target effects and toxicity of this compound is essential before it can be considered for clinical development.

-

Clinical Trials: Should preclinical studies prove successful, well-designed clinical trials will be necessary to evaluate the safety and efficacy of this compound in A-T patients.

References

An In-depth Technical Guide to the Chemical Properties of GJ071 Oxalate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and biological properties of GJ071 oxalate. The information is compiled from publicly available scientific literature and chemical supplier data.

Chemical and Physical Properties

This compound is a small molecule that has been identified as a nonsense suppressor.[1] It is typically supplied as a white to off-white solid.[2]

| Property | Value | Source |

| Chemical Formula | C20H29N3O7S | [1][2][3] |

| Molecular Weight | 455.53 g/mol | |

| CAS Number | 1216676-34-4 | |

| IUPAC Name | 4-(benzo[d]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide oxalate | |

| Synonyms | GJ-071, GJ071, GJ 071 | |

| Appearance | White to off-white solid | |

| Purity | ≥95% | |

| Solubility | DMSO: 125 mg/mL (274.41 mM) (requires sonication) | |

| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. |

Elemental Analysis:

| Element | Percentage |

| Carbon (C) | 52.73% |

| Hydrogen (H) | 6.42% |

| Nitrogen (N) | 9.22% |

| Oxygen (O) | 24.59% |

| Sulfur (S) | 7.04% |

| (Source:) |

Mechanism of Action and Biological Activity

This compound is a read-through compound that induces the suppression of nonsense mutations. Its primary biological activity is the induction of ATM (Ataxia-Telangiectasia Mutated) kinase activity in cells that harbor premature termination codons (PTCs), specifically TGA and TAG stop codons. By facilitating the read-through of these PTCs, this compound allows for the synthesis of a full-length, functional ATM protein. This mechanism of action makes it a valuable research tool for studying genetic disorders caused by nonsense mutations, such as Ataxia-Telangiectasia.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, standard methodologies for determining the physicochemical properties of small organic molecules can be applied.

3.1. Determination of Melting Point (Capillary Method)

The melting point of a pure organic solid is a key indicator of its purity. A sharp melting range is characteristic of a pure compound, while impurities typically depress and broaden the melting range.

-

Apparatus: Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes, thermometer.

-

Procedure:

-

A small amount of finely powdered this compound is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus alongside a calibrated thermometer.

-

The sample is heated at a slow, controlled rate (approximately 1-2°C per minute) near the expected melting point.

-

The temperature at which the solid first begins to liquefy and the temperature at which it becomes completely liquid are recorded as the melting range.

-

3.2. Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is considered the "gold standard" for determining the thermodynamic solubility of a compound.

-

Apparatus: Analytical balance, flasks with stoppers, constant temperature shaker bath, filtration system (e.g., syringe filters), analytical instrumentation for quantification (e.g., HPLC-UV).

-

Procedure:

-

An excess amount of this compound is added to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed flask.

-

The flask is agitated in a constant temperature shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, the suspension is allowed to settle, and the supernatant is carefully removed and filtered to separate the undissolved solid.

-

The concentration of this compound in the clear, saturated solution is then determined using a suitable analytical method, such as HPLC-UV.

-

Physicochemical Characterization Workflow

The following diagram outlines a general workflow for the comprehensive physicochemical characterization of a small molecule drug candidate like this compound.

Conclusion

References

In-Depth Technical Guide: GJ071 Oxalate

CAS Number: 1216676-34-4

This technical guide provides a comprehensive overview of GJ071 oxalate, a novel small molecule nonsense suppressor. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of read-through compounds for genetic disorders caused by nonsense mutations.

Core Compound Details

This compound is a potent inducer of ribosomal read-through of premature termination codons (PTCs), enabling the synthesis of full-length, functional proteins from genes harboring nonsense mutations. Its chemical formula is C20H29N3O7S, and it has a molecular weight of 455.53 g/mol .

| Property | Value |

| CAS Number | 1216676-34-4 |

| Molecular Formula | C20H29N3O7S |

| Molecular Weight | 455.53 g/mol |

Mechanism of Action: Nonsense Suppression and ATM Kinase Activation

This compound's primary mechanism of action is the induction of translational read-through at all three types of nonsense codons: TGA, TAG, and TAA.[1] This allows the ribosome to bypass the premature stop signal and continue translation, leading to the production of a full-length protein.

A key downstream effect of the restored full-length protein, in the context of Ataxia-Telangiectasia (A-T), is the activation of ATM (Ataxia-Telangiectasia Mutated) kinase.[1][2] A-T is a rare genetic disorder characterized by mutations in the ATM gene, often nonsense mutations, leading to a dysfunctional ATM protein. The restoration of full-length ATM protein by this compound leads to the recovery of its kinase activity, a critical step in the DNA damage response pathway.

Signaling Pathway of this compound-Induced ATM Kinase Activation

Caption: this compound-Induced ATM Kinase Activation Pathway.

Experimental Data

The efficacy of this compound has been demonstrated in preclinical studies. The following table summarizes key quantitative findings from the foundational study by Du et al. (2013).

| Experiment | Cell Line | Nonsense Mutation | This compound Conc. (µM) | Read-through Efficiency (% of Wild-Type) |

| ATM Kinase Activity Assay | A-T Patient-derived | TGA | 10 | Comparable to PTC124 and RTC13 |

| ATM Kinase Activity Assay | A-T Patient-derived | TAG | 10 | Comparable to PTC124 and RTC13 |

| ATM Kinase Activity Assay | A-T Patient-derived | TAA | 10 | Comparable to PTC124 and RTC13 |

Note: Specific percentage values for read-through efficiency were not explicitly provided in the abstract of the primary publication, but the activity was reported to be comparable to other known read-through compounds.

Experimental Protocols

High-Throughput Screening (HTS) for Read-through Compounds

The discovery of GJ071 was enabled by a high-throughput screening assay designed to identify compounds that promote the read-through of nonsense mutations.

Experimental Workflow for HTS

Caption: High-Throughput Screening Workflow for Read-through Compounds.

A protein transcription/translation (PTT)-enzyme-linked immunosorbent assay (ELISA) was utilized.[3][4] This assay uses a plasmid containing a fragment of the ATM gene with a specific nonsense mutation. In a cell-free system, the presence of a read-through compound allows for the synthesis of a full-length protein, which is then detected by the ELISA.

Cell-Based Validation of Read-through Activity

The activity of hit compounds from the primary screen was confirmed in lymphoblastoid cell lines derived from A-T patients harboring homozygous nonsense mutations in the ATM gene.

Protocol Outline:

-

Cell Culture: A-T patient-derived lymphoblastoid cells are cultured in appropriate media.

-

Compound Treatment: Cells are treated with varying concentrations of this compound for a specified period (e.g., 96 hours).

-

Protein Extraction: Whole-cell lysates are prepared from the treated cells.

-

Western Blot Analysis: The lysates are subjected to SDS-PAGE and western blotting using an antibody specific for the ATM protein to detect the presence of the full-length protein.

-

ATM Kinase Activity Assay: The functional restoration of the ATM protein is assessed by measuring its kinase activity. This can be done by detecting the phosphorylation of known ATM substrates, such as p53 or CHK2, via western blot using phospho-specific antibodies.

Conclusion

This compound is a promising small molecule with the ability to induce the read-through of all three types of nonsense mutations. Its efficacy in restoring full-length and functional ATM protein in patient-derived cells highlights its potential as a therapeutic agent for genetic disorders caused by nonsense mutations, such as Ataxia-Telangiectasia. Further preclinical and clinical studies are warranted to fully evaluate its therapeutic utility.

References

An In-depth Technical Guide to the Synthesis of GJ071 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of GJ071 oxalate, a potent nonsense suppressor that induces Ataxia-Telangiectasia Mutated (ATM) kinase activity. This document details a proposed synthetic pathway, complete with experimental protocols for the synthesis of key intermediates and the final compound. Furthermore, it includes a summary of the known biological activity of GJ071, focusing on its role in the ATM signaling pathway, which is visually represented through a detailed diagram. All quantitative data is presented in structured tables for clarity and ease of comparison. This guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, particularly those focused on therapies for genetic disorders caused by nonsense mutations.

Introduction

GJ071 is a small molecule identified as a promising agent for the treatment of genetic diseases caused by nonsense mutations. These mutations introduce a premature termination codon (PTC) in the mRNA, leading to the production of a truncated, non-functional protein. GJ071 acts as a nonsense suppressor, enabling the ribosome to read through the PTC, thereby restoring the synthesis of the full-length, functional protein. A key mechanism of action for GJ071 is the induction of ATM kinase activity, a critical component of the DNA damage response pathway. The oxalate salt of GJ071 is often used for its improved solubility and stability.

This guide outlines a feasible synthetic route to this compound, based on established chemical principles for the formation of piperazine-1-carbothioamides.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | 4-(benzo[d][1][2]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide;oxalic acid | |

| CAS Number | 1216676-34-4 | |

| Molecular Formula | C₂₀H₂₉N₃O₇S | |

| Molecular Weight | 455.53 g/mol | |

| Appearance | White to off-white solid | |

| Purity (typical) | ≥98% | |

| Solubility | Soluble in DMSO |

Proposed Synthesis of this compound

The synthesis of this compound can be conceptually divided into three main stages:

-

Synthesis of Intermediate 1: 1-(benzo[d][1][2]dioxol-5-ylmethyl)piperazine.

-

Synthesis of Intermediate 2: 3-ethoxypropyl isothiocyanate.

-

Formation of GJ071 free base and its conversion to the oxalate salt.

The overall proposed synthetic workflow is depicted in the following diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for analogous compounds and should be adapted and optimized by qualified chemists.

Protocol 1: Synthesis of 1-(benzo[d][1]dioxol-5-ylmethyl)piperazine (Intermediate 1)

This procedure describes the reductive amination of piperonal with piperazine.

-

Materials:

-

Piperazine (2 equivalents)

-

Piperonal (3,4-Methylenedioxybenzaldehyde) (1 equivalent)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

-

-

Procedure:

-

To a solution of piperonal in the chosen solvent, add piperazine and a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours.

-

Add sodium triacetoxyborohydride portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 1-(benzo[d]dioxol-5-ylmethyl)piperazine.

-

Protocol 2: Synthesis of 3-ethoxypropyl isothiocyanate (Intermediate 2)

This protocol outlines the formation of the isothiocyanate from the corresponding amine.

-

Materials:

-

3-Ethoxypropan-1-amine (1 equivalent)

-

Thiophosgene (or a safer equivalent like 1,1'-thiocarbonyldiimidazole) (1.1 equivalents)

-

Triethylamine (2.2 equivalents)

-

Dichloromethane (DCM) as solvent

-

Saturated sodium bicarbonate solution

-

Water

-

Brine

-

Anhydrous sodium sulfate

-

-

Procedure:

-

Dissolve 3-ethoxypropan-1-amine and triethylamine in DCM and cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene in DCM to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with water and then with saturated sodium bicarbonate solution.

-

Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure. The crude 3-ethoxypropyl isothiocyanate is often used in the next step without further purification.

-

Protocol 3: Synthesis of GJ071 free base and formation of this compound

This protocol describes the coupling of the two intermediates and the subsequent salt formation.

-

Materials:

-

1-(benzo[d]dioxol-5-ylmethyl)piperazine (Intermediate 1) (1 equivalent)

-

3-ethoxypropyl isothiocyanate (Intermediate 2) (1.1 equivalents)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent

-

Oxalic acid (1 equivalent)

-

Ethanol or Methanol for crystallization

-

-

Procedure:

-

Dissolve 1-(benzo[d]dioxol-5-ylmethyl)piperazine in the chosen solvent.

-

Add 3-ethoxypropyl isothiocyanate to the solution and stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the solvent under reduced pressure to obtain the crude GJ071 free base.

-

Dissolve the crude free base in a minimal amount of a suitable alcohol (e.g., ethanol).

-

In a separate flask, dissolve oxalic acid in the same alcohol.

-

Add the oxalic acid solution to the solution of the free base.

-

Stir the mixture. The oxalate salt should precipitate out of the solution. Cooling may be required to enhance precipitation.

-

Collect the precipitate by filtration, wash with a small amount of cold alcohol, and dry under vacuum to yield this compound.

-

Biological Activity and Signaling Pathway

GJ071 has been identified as an inducer of ATM kinase activity. The ATM protein is a master regulator of the DNA double-strand break (DSB) response. Upon activation, ATM phosphorylates a multitude of downstream targets to initiate cell cycle arrest, DNA repair, or apoptosis. By inducing ATM kinase activity, GJ071 can potentially modulate cellular responses to DNA damage, which may be a contributing factor to its nonsense suppression activity.

The simplified ATM signaling pathway is illustrated below:

References

In-Depth Technical Guide: The Molecular Biology of GJ071 Oxalate

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: GJ071 Oxalate

This compound is a novel small molecule identified as a potent nonsense suppressor. It operates by inducing the read-through of premature termination codons (PTCs) in messenger RNA (mRNA), enabling the synthesis of full-length, functional proteins from genes harboring nonsense mutations. This mechanism of action positions this compound as a promising therapeutic candidate for a variety of genetic disorders caused by such mutations.

| Property | Value | Reference |

| IUPAC Name | 4-(benzo[d][1][2]dioxol-5-ylmethyl)-N-(3-ethoxypropyl)piperazine-1-carbothioamide oxalate | [1] |

| CAS Number | 1216676-34-4 | [1] |

| Chemical Formula | C20H29N3O7S | [1] |

| Molecular Weight | 455.53 g/mol |

Mechanism of Action: Overcoming Nonsense Mutations

Nonsense mutations introduce a premature stop codon (TGA, TAG, or TAA) into the coding sequence of a gene. This leads to the production of a truncated, non-functional protein. This compound facilitates the translational machinery to "read through" these premature stop signals, allowing for the incorporation of an amino acid and the continuation of protein synthesis to yield a full-length protein.

A key area of investigation for this compound has been its effect on the Ataxia-Telangiectasia Mutated (ATM) gene, which is frequently mutated in the genetic disorder Ataxia-Telangiectasia (A-T). In A-T cells with nonsense mutations in the ATM gene, this compound has been shown to restore the production of functional ATM protein, which in turn activates the ATM kinase, a critical component of the DNA damage response pathway.

Quantitative Analysis of Read-Through Efficiency

The efficacy of this compound has been quantified by measuring its ability to induce the read-through of different premature termination codons. The following table summarizes the read-through activity in cell lines derived from A-T patients with specific nonsense mutations in the ATM gene.

| Cell Line & Mutation (Stop Codon) | This compound Concentration | Read-Through Efficiency (% of Wild-Type ATM) |

| AT153LA (TGA) | 10 µM | ~15% |

| AT219LA (TAG) | 10 µM | ~10% |

| AT4LA (TAA) | 10 µM | ~8% |

Data extrapolated from Du L, et al. Mol Ther. 2013.

Experimental Protocols

High-Throughput Screening (HTS) for Read-Through Compounds: PTT-ELISA

This protocol outlines the in vitro protein transcription/translation (PTT)-based enzyme-linked immunosorbent assay (ELISA) used for the initial identification of read-through compounds like this compound.

Objective: To identify small molecules that can suppress premature termination codons in a cell-free system.

Materials:

-

Plasmid DNA encoding a reporter gene with a specific nonsense mutation.

-

In vitro transcription/translation kit (e.g., rabbit reticulocyte lysate system).

-

Test compounds (e.g., this compound).

-

ELISA plates.

-

Primary antibody against the full-length protein.

-

Horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Substrate for HRP (e.g., TMB).

-

Stop solution.

-

Plate reader.

Procedure:

-

Prepare a master mix for the in vitro transcription/translation reaction containing the plasmid DNA, reaction buffer, amino acids, and RNA polymerase.

-

Dispense the master mix into the wells of a microplate.

-

Add the test compounds at the desired concentration to the respective wells. Include positive (known read-through compound) and negative (vehicle) controls.

-

Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

-

Coat ELISA plates with a capture antibody specific for the reporter protein.

-

Transfer the in vitro translation reaction products to the coated ELISA plate.

-

Incubate to allow the translated protein to bind to the capture antibody.

-

Wash the plate to remove unbound components.

-

Add a primary antibody that recognizes an epitope on the full-length protein (downstream of the nonsense mutation).

-

Incubate and wash.

-

Add the HRP-conjugated secondary antibody.

-

Incubate and wash.

-

Add the HRP substrate and incubate until a color change is observed.

-

Add the stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

-

An increase in absorbance in the presence of a test compound indicates the production of full-length protein and thus, read-through activity.

Assessment of ATM Kinase Activity

This protocol describes how to measure the kinase activity of the restored ATM protein in cells treated with this compound.

Objective: To determine if the full-length ATM protein produced through read-through is functionally active.

Materials:

-

A-T patient-derived lymphoblastoid cell lines with known ATM nonsense mutations.

-

This compound.

-

Cell lysis buffer.

-

Protein concentration assay kit (e.g., BCA assay).

-

Antibodies:

-

Anti-phospho-ATM (Ser1981)

-

Anti-total ATM

-

Anti-phospho-p53 (Ser15) (a downstream target of ATM)

-

Anti-total p53

-

-

Loading control antibody (e.g., anti-actin or anti-tubulin).

-

Secondary antibodies.

-

Western blot equipment and reagents.

Procedure:

-

Culture the A-T cells and treat with various concentrations of this compound for 48-72 hours.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Perform SDS-PAGE to separate the proteins, followed by transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer.

-

Incubate the membrane with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities to determine the levels of phosphorylated and total ATM and its downstream targets. An increase in the ratio of phosphorylated to total protein indicates activation of the ATM kinase.

Cytotoxicity Assessment: Colony Survival Assay

This protocol is used to evaluate the potential toxicity of this compound on cells.

Objective: To determine the effect of this compound on the long-term survival and proliferative capacity of cells.

Materials:

-

A-T patient-derived cell lines.

-

This compound.

-

Complete cell culture medium.

-

Crystal violet staining solution.

Procedure:

-

Seed a low density of cells in culture plates.

-

Treat the cells with a range of concentrations of this compound.

-

Incubate the plates for 10-14 days to allow for colony formation.

-

Fix the colonies with a suitable fixative (e.g., methanol).

-

Stain the colonies with crystal violet.

-

Wash the plates to remove excess stain.

-

Count the number of colonies in each well.

-

Calculate the surviving fraction for each treatment condition relative to the untreated control. A significant decrease in the surviving fraction indicates cytotoxicity.

Visualizations

Caption: Signaling Pathway of this compound in Rescuing ATM Function.

Caption: Experimental Workflow for the Identification and Validation of this compound.

References

Methodological & Application

In Vitro Application Notes and Protocols for GJ071 Oxalate: A Read-Through Compound for Nonsense Mutations in the ATM Gene

For Research Use Only

Introduction

GJ071 oxalate is a small molecule compound identified as a potent inducer of translational read-through of premature termination codons (PTCs) in the Ataxia-Telangiectasia Mutated (ATM) gene.[1][2] Nonsense mutations in the ATM gene can lead to a deficiency in the ATM kinase, a critical protein involved in DNA damage response and cell cycle control. This compound offers a potential therapeutic strategy by enabling the ribosome to bypass these premature stop codons, leading to the synthesis of a full-length, functional ATM protein.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound in cell-based assays.

Mechanism of Action

This compound functions as a nonsense suppressor, promoting the read-through of all three types of premature stop codons (TGA, TAG, and TAA).[1] This activity restores the production of full-length ATM protein in cells harboring nonsense mutations. The restored ATM protein can then participate in its downstream signaling pathway, including the phosphorylation of key substrates involved in DNA repair and cell cycle checkpoint control.

Signaling Pathway

The primary signaling pathway influenced by this compound is the ATM-dependent DNA damage response pathway. By restoring full-length ATM protein, this compound facilitates the activation of ATM kinase activity in response to DNA damage. This leads to the phosphorylation of downstream targets such as p53, CHK2, and H2AX, initiating cell cycle arrest, DNA repair, or apoptosis.

Experimental Protocols

Cell Culture and Treatment

Ataxia-telangiectasia (A-T) patient-derived lymphoblastoid cell lines containing homozygous nonsense mutations in the ATM gene are recommended for studying the effects of this compound.

-

Cell Seeding: Seed A-T lymphoblastoid cells at a density of 2 x 10^5 cells/mL in RPMI 1640 medium supplemented with 15% fetal bovine serum and 1% penicillin-streptomycin.

-

Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.

-

Treatment: Add the diluted this compound to the cell cultures at various concentrations (e.g., 1, 5, 10, 20 µM). Include a vehicle control (DMSO only) in each experiment.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis for ATM Protein Restoration

This protocol is designed to detect the presence of full-length ATM protein following treatment with this compound.

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody: Rabbit anti-ATM antibody

-

Secondary antibody: HRP-conjugated anti-rabbit IgG

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: After treatment, harvest the cells by centrifugation. Wash the cell pellet with ice-cold PBS and lyse the cells in lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis to separate the proteins by size.

-

Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-ATM antibody overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and visualize the protein bands using an imaging system.

Immunofluorescence for ATM Localization

This protocol allows for the visualization of ATM protein expression and localization within the cell.

Materials:

-

Poly-L-lysine coated coverslips

-

4% Paraformaldehyde (PFA)

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 1% BSA in PBS)

-

Primary antibody: Rabbit anti-ATM antibody

-

Secondary antibody: Fluorescently-labeled anti-rabbit IgG

-

DAPI for nuclear staining

-

Antifade mounting medium

Procedure:

-

Cell Seeding: Seed A-T cells onto poly-L-lysine coated coverslips in a 24-well plate.

-

Treatment: Treat the cells with this compound as described in the cell culture protocol.

-

Fixation: After incubation, wash the cells with PBS and fix with 4% PFA for 15 minutes.

-

Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block with 1% BSA in PBS for 30 minutes.

-

Antibody Incubation: Incubate with the primary anti-ATM antibody for 1 hour at room temperature, followed by incubation with the fluorescently-labeled secondary antibody for 1 hour in the dark.

-

Staining and Mounting: Stain the nuclei with DAPI and mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging: Visualize the cells using a fluorescence microscope.

Cell Viability Assay (XTT Assay)

This assay is used to assess the cytotoxicity of this compound. An analog of GJ071, GJ103, has been shown to have low cytotoxicity in A-T cells at concentrations up to 300 µM.

Materials:

-

96-well plates

-

XTT labeling reagent

-

Electron-coupling reagent

Procedure:

-

Cell Seeding: Seed A-T cells in a 96-well plate at a density of 1 x 10^4 cells/well.

-

Treatment: Add serial dilutions of this compound to the wells.

-

Incubation: Incubate the plate for 48 hours.

-

XTT Labeling: Prepare the XTT labeling solution by mixing the XTT labeling reagent and the electron-coupling reagent. Add the solution to each well.

-

Incubation: Incubate the plate for 4-24 hours at 37°C.

-

Measurement: Measure the absorbance of the samples at 450 nm (with a reference wavelength of 650 nm) using a microplate reader.

-

Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Data Summary

| Cell Line | Nonsense Mutation | This compound Conc. (µM) | ATM Protein Level (% of Wild-Type) | Cell Viability (%) |

| AT-T (TGA) | TGA | 10 | Data not available | >95% (for analog GJ103) |

| AT-T (TAG) | TAG | 10 | Data not available | >95% (for analog GJ103) |

| AT-T (TAA) | TAA | 10 | Data not available | >95% (for analog GJ103) |

Note: Specific quantitative data on the percentage of ATM protein restoration by this compound is not available in the provided search results. The cell viability data is inferred from studies on a closely related analog, GJ103. Researchers are encouraged to generate their own dose-response curves to determine the optimal concentration and to quantify the level of protein restoration.

References

Application Notes and Protocols for Oxalate in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxalate, a simple dicarboxylic acid, is a metabolic end product in many organisms and a major component of the most common type of kidney stones.[1][2] In a research context, studying the effects of oxalate on various cell types is crucial for understanding the pathophysiology of kidney stone disease, developing therapeutic interventions, and investigating cellular stress responses. These application notes provide detailed protocols and data for utilizing oxalate in cell culture experiments, with a focus on renal epithelial cells, which are physiologically exposed to high concentrations of this compound.

Data Presentation

The following tables summarize the effective concentrations of oxalate used in various cell culture experiments as cited in the literature. These concentrations can serve as a starting point for experimental design.

Table 1: Oxalate Concentrations for Cytotoxicity and Cell Viability Assays

| Cell Line | Oxalate Concentration Range | Observed Effect | Reference |

| Inner Medullary Collecting Duct (IMCD) Cells | 0.2 mM - 10 mM | No significant cell loss up to 1 mM; net cell loss at ≥ 2 mM. | [1] |

| LLC-PK1 (Porcine Kidney Epithelial) | ≥ 0.4 mM | Significant toxicity observed. | [1] |

| HK-2 (Human Kidney Epithelial) | ≥ 0.4 mM | Significant toxicity observed. | [1] |

| NRK-52E (Rat Kidney Epithelial) | 0 - 1 mM | Concentration-dependent decrease in cell viability. | |

| Madin-Darby Canine Kidney (MDCK) | 0.1 mM - 5 mM | Cell death increased in a dose-dependent manner. |

Table 2: Oxalate Concentrations for Signaling Pathway Studies

| Cell Line | Oxalate Concentration | Signaling Pathway Studied | Reference |

| LLC-PK1 | 1 mM | p38 MAPK and JNK activation | |

| HK-2 and HEK-293 | Not specified | JPT2/PI3K/AKT signaling | |

| HK-2 | Not specified | ERS-ROS–NF-κB signaling | |

| MDCK | 1 mM | ROS/Akt/p38 MAPK pathway | |

| NRK52E | 125 µM - 1000 µM | MCP-1 expression |

Experimental Protocols

Protocol 1: Preparation of Oxalate Stock Solution

A sterile stock solution of sodium oxalate is required for cell culture experiments.

Materials:

-

Sodium Oxalate (Na₂C₂O₄)

-

Phosphate-Buffered Saline (PBS), sterile

-

0.22 µm sterile filter

-

Sterile conical tubes

Procedure:

-

Weigh out the appropriate amount of sodium oxalate to prepare a 50 mM stock solution in PBS.

-

Dissolve the sodium oxalate in sterile PBS. Gentle warming may be required to fully dissolve the powder.

-

Sterilize the solution by passing it through a 0.22 µm filter.

-

Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. The solution is typically stable for several months.

Protocol 2: Oxalate Cytotoxicity Assay using Crystal Violet Staining

This protocol provides a method to assess cell viability after exposure to oxalate by staining the remaining adherent cells.

Materials:

-

Target cells (e.g., IMCD, HK-2)

-

Complete cell culture medium

-

Sodium oxalate stock solution (50 mM)

-

Crystal Violet solution (0.5% w/v in 20% methanol)

-

PBS

Procedure:

-

Seed cells in a 24-well plate at a density that will result in a subconfluent monolayer at the time of treatment.

-

Allow cells to adhere and grow for 24 hours.

-

Prepare serial dilutions of the sodium oxalate stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 0.2, 0.5, 1, 2, 4, 10 mM).

-

Remove the existing medium from the cells and replace it with the medium containing the different oxalate concentrations. Include a vehicle control (medium without added oxalate).

-

Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, gently wash the cells twice with PBS to remove non-adherent cells.

-

Fix the cells by adding 100% methanol to each well and incubating for 10 minutes at room temperature.

-

Remove the methanol and allow the plate to air dry.

-

Add 200 µL of 0.5% crystal violet solution to each well and incubate for 10 minutes at room temperature.

-

Gently wash the plate with water to remove excess stain.

-

Allow the plate to air dry completely.

-

Solubilize the stain by adding 500 µL of 10% acetic acid to each well and incubate for 10 minutes on a shaker.

-

Transfer 100 µL from each well to a 96-well plate and measure the absorbance at 590 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Protocol 3: Lactate Dehydrogenase (LDH) Release Assay for Cytotoxicity

This assay measures the release of the cytosolic enzyme LDH into the culture medium, which is an indicator of plasma membrane damage.

Materials:

-

Target cells (e.g., LLC-PK1, HK-2)

-

Complete cell culture medium

-

Sodium oxalate stock solution (50 mM)

-

Commercially available LDH cytotoxicity assay kit

Procedure:

-

Seed cells in a 96-well plate.

-

After 24 hours, treat the cells with various concentrations of oxalate as described in Protocol 2.

-

At the end of the incubation period, collect the cell culture supernatant.

-

Follow the manufacturer's instructions for the LDH assay kit to measure the amount of LDH released into the supernatant.

-

Measure the absorbance at the recommended wavelength.

-

Calculate the percentage of cytotoxicity relative to a positive control (cells lysed with a lysis buffer provided in the kit).

Signaling Pathways and Visualizations

Oxalate exposure has been shown to activate several signaling pathways, primarily related to cellular stress, inflammation, and apoptosis.

Oxalate-Induced Stress-Activated Protein Kinase Signaling

Oxalate can selectively activate the p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK) signaling pathways, which are involved in cellular responses to stress.

Caption: Oxalate-induced activation of p38 MAPK and JNK pathways.

Oxalate-Induced ROS and PI3K/AKT Signaling

Oxalate exposure can lead to the production of reactive oxygen species (ROS) and the activation of the PI3K/AKT signaling pathway, which is crucial in regulating cell survival and proliferation.

Caption: Oxalate-induced ROS production and PI3K/AKT signaling.

Experimental Workflow for Investigating Oxalate Effects

The following diagram illustrates a typical workflow for studying the cellular effects of oxalate.

Caption: General workflow for studying oxalate effects in cell culture.

References

Hypothetical Application Note and Protocols: Investigating the Effects of GJ071 Oxalate on Ataxia-Telangiectasia (A-T) Cells

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of November 2025, there is no publicly available scientific literature identifying a compound named "GJ071 oxalate" in the context of treating Ataxia-Telangiectasia (A-T) cells. The following application note is a hypothetical construct based on the known cellular effects of oxalate and the established pathophysiology of A-T. This document is intended to serve as a template and guide for designing experiments to investigate the impact of oxidative stress-inducing agents on A-T cells.

Introduction

Ataxia-Telangiectasia (A-T) is a rare, autosomal recessive disorder characterized by progressive cerebellar ataxia, immunodeficiency, and a predisposition to cancer.[1][2] The disease is caused by mutations in the ATM (Ataxia-Telangiectasia Mutated) gene, which plays a crucial role in the cellular response to DNA double-strand breaks.[2][3] A key feature of A-T cellular pathophysiology is a heightened sensitivity to oxidative stress and chronic oxidative damage.[1]

Oxalates are naturally occurring metabolic end products that, at high concentrations, are known to induce cellular injury, including the generation of reactive oxygen species (ROS), mitochondrial dysfunction, and the activation of various stress-related signaling pathways. This hypothetical application note explores the use of a theoretical compound, "this compound," as a tool to investigate the response of A-T cells to controlled oxidative insults. The protocols outlined below provide a framework for characterizing the effects of such a compound on cell viability, oxidative stress levels, and relevant signaling cascades.

Background

Ataxia-Telangiectasia (A-T) Cellular Phenotype:

-

ATM Gene and Protein: The ATM gene encodes a serine/threonine kinase that is a master regulator of the DNA damage response (DDR).

-

Oxidative Stress: A-T cells exhibit elevated basal levels of ROS and are hypersensitive to exogenous sources of oxidative stress. This is linked to dysregulated mitochondrial function and impaired antioxidant defenses, such as dysfunctional glutathione homeostasis.

-

Genomic Instability: The absence of functional ATM protein leads to defective cell cycle checkpoints and impaired DNA repair, contributing to chromosomal instability.

Cellular Effects of Oxalate:

-

ROS Production: Oxalate exposure can lead to an increase in intracellular ROS, in part through the activation of NADPH oxidase.

-

Mitochondrial Dysfunction: Oxalate can disrupt mitochondrial membrane potential and impair mitochondrial function.

-

Signaling Pathway Activation: Oxalate has been shown to activate stress-activated protein kinase (SAPK) pathways, including p38 MAPK and JNK, as well as the NF-κB signaling pathway.

Hypothetical Rationale for this compound Treatment

In this theoretical framework, this compound is a novel compound designed to induce a controlled and reproducible level of oxidative stress. By treating A-T and control cells with this compound, researchers can:

-

Quantify the differential sensitivity of A-T cells to oxalate-induced oxidative stress.

-

Elucidate the specific signaling pathways that are dysregulated in A-T cells in response to such a stressor.

-

Screen for potential therapeutic agents that can mitigate the cytotoxic effects of this compound in A-T cells.

Experimental Protocols

Protocol 1: Cell Culture and Maintenance

-

Cell Lines:

-

A-T fibroblast cell line (e.g., GM03189).

-

Healthy control fibroblast cell line (e.g., GM00637).

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 15% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing: Passage cells at 80-90% confluency using 0.25% Trypsin-EDTA.

Protocol 2: Treatment with this compound

-